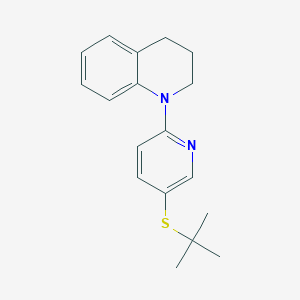

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C18H22N2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C18H22N2S/c1-18(2,3)21-15-10-11-17(19-13-15)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |

InChI Key |

FQTRRNSYOTVATG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Borrowing Hydrogen Methodology

Manganese(I) PN₃ pincer complexes enable one-pot cascade reactions between 2-aminobenzyl alcohols and secondary alcohols to form 1,2,3,4-tetrahydroquinolines. Key advantages include atom efficiency and water as the sole byproduct.

Optimized Conditions :

-

Catalyst: Mn(I) PN₃ complex (1–2 mol%).

-

Base: KOtBu (2 equiv).

-

Temperature: 120°C (closed system).

-

Solvent: Toluene or dioxane.

Mechanistic Insights :

-

Alcohol dehydrogenation to ketone.

-

Condensation with 2-aminobenzyl alcohol to form imine.

-

Transfer hydrogenation using in situ H₂.

Quinoline Hydrogenation

Quinoline derivatives undergo catalytic hydrogenation using Hantzsch ester and palladium or nickel catalysts. For example, multigram-scale synthesis achieves 99.5% conversion to tetrahydroquinoline under:

-

Catalyst: ETP-6 (1 mol%).

-

Reducing Agent: Hantzsch ester (5 equiv).

-

Solvent: Ethyl acetate/hexane.

Synthesis of 5-(tert-Butylthio)pyridine-2-amine

Nucleophilic Aromatic Substitution

2-Amino-5-bromopyridine reacts with tert-butylthiol in the presence of a base:

Procedure :

-

Substrate: 2-Amino-5-bromopyridine (1 equiv).

-

Thiol Source: tert-Butylthiol (1.2 equiv).

-

Base: Cs₂CO₃ (2 equiv).

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

Solvent: DMF, 100°C, 12 h.

-

Yield: 65–78%.

Side Reactions :

-

Over-alkylation at the amine group (mitigated by protecting groups).

Fragment Coupling Strategies

Buchwald-Hartwig Amination

Coupling 5-(tert-butylthio)pyridin-2-amine with tetrahydroquinoline halides:

Conditions :

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

-

Catalyst: CuI (20 mol%).

-

Ligand: N,N′-Dimethylethylenediamine (40 mol%).

-

Base: K₃PO₄ (2 equiv).

-

Solvent: DMSO, 90°C, 48 h.

One-Pot Cascade Approaches

Recent advances combine core synthesis and coupling in a single pot:

Stepwise Protocol :

-

Introduce 5-(tert-butylthio)pyridin-2-yl group via SNAr without isolating intermediates.

-

Global deprotection (if applicable).

Challenges :

-

Compatibility of catalytic systems.

-

Competing side reactions at elevated temperatures.

Optimization and Scale-Up Considerations

Catalytic System Tuning

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications

- tert-Butylthio vs. Sulfonyl analogs, however, exhibit stronger hydrogen-bonding interactions, which may enhance protein binding .

- Piperidinyl vs. Pyridinyl Substituents : Piperidinyl groups (e.g., in 58 and 59 ) introduce basic nitrogen atoms, influencing pharmacokinetics (e.g., plasma protein binding), whereas pyridinyl substituents (as in the target compound) offer aromatic π-π stacking interactions .

Reductive Amination ()

The target compound likely employs reductive amination similar to 58 and 59 , where THQ intermediates react with ketones or thioimidates. For example:

Comparison with Chemoenzymatic Routes ()

Enzymatic resolution (e.g., using Mycobacterium smegmatis acyltransferases) achieves high enantiomeric excess (ee) for chiral THQ alcohols. In contrast, the target compound’s non-chiral structure may favor traditional synthetic routes over enzymatic methods .

Future Perspectives

- Stereoselective Synthesis : Development of asymmetric routes for tert-butylthio-THQ derivatives could expand applications in drug discovery.

- Biological Profiling : Comparative studies on the target compound’s bioactivity (e.g., kinase inhibition) against analogs like 58 and sulfonyl derivatives are needed.

- Functionalization Strategies : Leveraging the tert-butylthio group for click chemistry or metabolic stability studies could enhance its utility .

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with a pyridine ring substituted by a tert-butylthio group. The molecular formula is with a molecular weight of 298.4 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Notably, tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .

Key Findings

- Inhibition of NF-κB : Research indicates that derivatives of tetrahydroquinolines exhibit significant inhibitory effects on NF-κB transcriptional activity. For instance, one study reported that certain synthesized derivatives showed up to 53 times the potency of reference compounds in inhibiting this pathway .

- Anticancer Properties : In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells .

- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Tetrahydroquinoline Ring | A saturated nitrogen-containing heterocycle | Enhances binding affinity to biological targets |

| Pyridine Ring with tert-butylthio Group | Provides lipophilicity and potential for metabolic stability | May influence the pharmacokinetics and bioavailability |

Study 1: NF-κB Inhibition

A study synthesized various tetrahydroquinoline derivatives and evaluated their ability to inhibit LPS-induced NF-κB activation. Among these, this compound was noted for its significant inhibition of NF-κB activity in human cancer cell lines .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated a dose-dependent cytotoxic effect, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.